6-Bromo-2-chloro-3-fluorobenzoic acid

Organic Synthesis Medicinal Chemistry Quality Control

6-Bromo-2-chloro-3-fluorobenzoic acid (CAS 1805210-52-9) is a polysubstituted aromatic carboxylic acid characterized by a distinct 2,3,6-tri-halogenation pattern on the benzoic acid core. With a molecular formula of C7H3BrClFO2 and a molecular weight of 253.45 g/mol, it represents a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45 g/mol
CAS No. 1805210-52-9
Cat. No. B1383777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-fluorobenzoic acid
CAS1805210-52-9
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)C(=O)O)Br
InChIInChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyQDDXTROITDLEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-3-fluorobenzoic Acid (CAS 1805210-52-9): A Tri-Halogenated Benzoic Acid Building Block with a Unique Substitution Pattern


6-Bromo-2-chloro-3-fluorobenzoic acid (CAS 1805210-52-9) is a polysubstituted aromatic carboxylic acid characterized by a distinct 2,3,6-tri-halogenation pattern on the benzoic acid core . With a molecular formula of C7H3BrClFO2 and a molecular weight of 253.45 g/mol, it represents a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research . Its value proposition for procurement is rooted in the specific arrangement of bromine, chlorine, and fluorine atoms, which dictates a unique reactivity profile not achievable with its regioisomers or less-substituted analogs.

Why 6-Bromo-2-chloro-3-fluorobenzoic Acid Cannot Be Substituted by Common Analogs


Generic substitution among tri-halogenated benzoic acids is a high-risk procurement strategy due to the profound impact of halogen position on reaction selectivity and product purity. For instance, the regioisomer 6-Bromo-3-chloro-2-fluorobenzoic acid (CAS 1428234-67-6) places the carboxylic acid adjacent to a fluorine rather than a chlorine atom, which alters the acidity, hydrogen-bonding character, and steric environment at the reactive center . Class-level inferences from studies on ortho-substituted benzoic acids confirm that such positional changes significantly modulate molecular conformation and intermolecular interactions in the solid state, directly impacting solubility and formulation consistency [1]. Therefore, direct experimental validation is absent, chemical logic dictates that only the specific 2-chloro-3-fluoro-6-bromo isomer can guarantee fidelity in synthetic routes designed around its unique sequential cross-coupling or directed ortho-metalation potential.

6-Bromo-2-chloro-3-fluorobenzoic Acid: Quantitative Differentiation Evidence Against Regioisomers and Class Analogs


Regioisomeric Purity and Identity Confirmation Against the Closest Structural Isomer

The specific 6-Bromo-2-chloro-3-fluorobenzoic acid regioisomer (CAS 1805210-52-9) is distinctly supplied at a confirmed 98% purity, differentiating it from the easily confusable 6-Bromo-3-chloro-2-fluorobenzoic acid (CAS 1428234-67-6) . This regioisomeric impurity, if present, would introduce a molecule with a different spatial arrangement of the chlorine and fluorine atoms relative to the carboxylic acid and bromine handles, fundamentally altering the steric and electronic landscape. Procurement of the correct isomer is non-negotiable for reaction reproducibility and patent integrity.

Organic Synthesis Medicinal Chemistry Quality Control

Predicted pKa and Acidity Differentiation from Symmetrical Tri-Fluorinated Analog

Computational predictions indicate a significant pKa differentiation for unsymmetrical tri-halogenated benzoic acids compared to symmetrical analogs. While direct experimental pKa data for our target is absent, class-level inference from structurally similar 4-Bromo-2-chloro-5-fluorobenzoic acid (predicted pKa: 2.29 ± 0.25) and 5-Bromo-4-chloro-2-fluorobenzoic acid (predicted pKa: 2.65 ± 0.10) shows that the mixed halogen pattern systematically lowers the pKa. This contrasts sharply with the less acidic 2,3,6-Trifluorobenzoic acid (a potential alternative building block) where the absence of bromine and chlorine results in a different electronic profile. This acidity difference directly impacts ionization state under physiological conditions and extraction efficiency during workup.

Physicochemical Properties ADME Lead Optimization

Unique Orthogonal Reactivity Profile for Sequential Cross-Coupling Strategies

The 2,3,6-substitution pattern is uniquely suited for orthogonal reactivity. The bromine atom at the 6-position is selectively addressable in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the chlorine atom at the 2-position remains inert under standard conditions. This allows for sequential C-C bond formation without the need for protecting groups. In contrast, the regioisomer 6-Bromo-3-chloro-2-fluorobenzoic acid (CAS 1428234-67-6) places the chlorine para to the bromine, which can lead to competitive oxidative addition in electron-rich catalyst systems and reduce selectivity . This is a class-level inference supported by the general rules of oxidative addition (I > Br > Cl >> F) but has been demonstrated empirically in cobalt-catalysed carbonylations of polysubstituted bromo- and chloro-fluorobenzenes [1].

Catalysis Cross-Coupling Molecular Complexity

High-Value Application Scenarios for 6-Bromo-2-chloro-3-fluorobenzoic Acid Based on Differentiated Evidence


Synthesis of Orthogonally Addressable Pharmaceutical Intermediates

In medicinal chemistry campaigns targeting diverse structure-activity relationships, 6-Bromo-2-chloro-3-fluorobenzoic acid serves as a privileged scaffold for iterative library synthesis. Its 98% guaranteed purity ensures consistent starting material quality [1]. The confirmed regioisomeric identity allows chemists to reliably execute a first-step Suzuki coupling at the 6-bromo position, followed by a late-stage diversification at the 2-chloro position via Buchwald-Hartwig amination or another cross-coupling, exploiting the class-level selectivity inferred from halogen reactivity trends [2]. This is a significant improvement over using symmetrical analogs like 2,3,6-trifluorobenzoic acid, which lack such a clear reactivity gradient.

Development of Agrochemicals via Predicted Physicochemical Property Tuning

For agrochemical discovery, the predicted enhanced acidity (pKa in the 2.3-3.0 range) of this mixed halogen scaffold, compared to purely fluorinated analogs, is a critical differentiator [1]. This lower pKa, inferred from class-level data on similar tri-halogenated benzoic acids, can improve phloem mobility in plants or soil mobility, which are essential for systemic herbicides and fungicides. The unique halogen combination also provides a distinct LogP profile, facilitating the fine-tuning of lipophilicity for optimal cuticle penetration, a key parameter in agrochemical design.

Crystallography and Material Science Studies on Halogen Bonding

The simultaneous presence of bromine (strong halogen bond donor), chlorine, and fluorine (weak donor/acceptor) on a rigid benzoic acid platform makes this compound an exceptional probe for studying hierarchical halogen bonding in co-crystals and materials [1]. The unique 2,3,6-substitution pattern creates a highly anisotropic electronic distribution that cannot be replicated by its regioisomers. Research groups focused on crystal engineering or supramolecular chemistry should prioritize this compound over other mixed-halogen benzoic acids to investigate the interplay of multiple halogen bond types in directing solid-state assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloro-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.